molecular formula C6H13N5O B12348225 N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine

N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine

Cat. No.: B12348225
M. Wt: 171.20 g/mol
InChI Key: HSJJBEYSMRWTEQ-UHFFFAOYSA-N
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Description

N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine typically involves the reaction of 1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with diverse functional groups.

Scientific Research Applications

N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent. Studies have shown that triazole derivatives exhibit significant biological activities.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine, known for its wide range of biological activities.

    5-Amino-1H-1,2,4-triazole: Another triazole derivative with similar chemical properties and applications.

    1,2,4-Triazole-3-thiol: A sulfur-containing triazole compound with distinct biological activities.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C6H13N5O

Molecular Weight

171.20 g/mol

IUPAC Name

N'-[2-(methoxymethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine

InChI

InChI=1S/C6H13N5O/c1-12-5-11-6(8-3-2-7)9-4-10-11/h4H,2-3,5,7H2,1H3,(H,8,9,10)

InChI Key

HSJJBEYSMRWTEQ-UHFFFAOYSA-N

Canonical SMILES

COCN1C(=NC=N1)NCCN

Origin of Product

United States

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